molecular formula C5H12ClNO2 B583697 L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride CAS No. 1346617-05-7

L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride

Cat. No.: B583697
CAS No.: 1346617-05-7
M. Wt: 158.637
InChI Key: AHAQQEGUPULIOZ-DJSUJWQHSA-N
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Description

Compound Overview and Structural Classification

L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride (CAS: 1346617-05-7) is a deuterated derivative of the non-proteinogenic amino acid L-2-aminobutyric acid. Its molecular formula is $$ \text{C}5\text{H}{12}\text{ClNO}_2 $$, with a molecular weight of 158.64 g/mol. The compound features a methyl ester group at the carboxyl terminus and a hydrochloride salt at the amino group, enhancing its stability for analytical applications.

Structurally, it belongs to the class of L-α-amino acids, characterized by the (2S)-configuration at the α-carbon. The deuterium atoms are positioned at the C3 and C4 positions of the butanoic acid backbone, replacing five hydrogen atoms (3,3,4,4,4-pentadeutero). This selective deuteration distinguishes it from non-labeled analogs and enables precise isotopic tracking in experimental settings.

Key structural attributes include:

Property Description
IUPAC Name methyl (2S)-2-amino-3,3,4,4,4-pentadeuteriobutanoate hydrochloride
Stereochemistry L-configuration at α-carbon
Functional Groups Methyl ester, protonated amine (as HCl salt)
Isotopic Composition Five deuterium atoms at C3 and C4 positions

Historical Development of Deuterated Amino Acid Derivatives

The synthesis of deuterated amino acids emerged in the 1960s–1970s with early work on isotopic labeling for nuclear magnetic resonance (NMR) studies. Initial methods relied on chemical exchange reactions using deuterium oxide ($$ \text{D}_2\text{O} $$) or deuterated precursors, but these often lacked site selectivity. For example, Matthews et al. (1977) demonstrated deuteration of histidine, tyrosine, and tryptophan via chemical exchange, though with limited regiocontrol.

Advances in enzymatic deuteration, such as the dual-protein catalysis system (DsaD/DsaE), enabled site-selective labeling at Cα and Cβ positions without requiring de novo synthesis. Concurrently, bioinspired strategies like calcium-mediated reductive deutero-amination (2025) expanded access to N-α-deuterated analogs. These developments addressed longstanding challenges in achieving high deuteration efficiency (>99%) while preserving stereochemical integrity.

Significance in Analytical Chemistry Research

This compound serves critical roles in mass spectrometry (MS) and NMR-based metabolomics:

  • Internal Standard for MS : Its deuterated structure minimizes signal overlap with endogenous metabolites, enabling precise quantification of 2-aminobutyric acid in biological matrices.
  • NMR Signal Simplification : Deuteration at C3/C4 attenuates proton splitting patterns, enhancing resolution for structural elucidation.
  • Isotopic Tracing : The compound tracks metabolic flux in studies of glutathione synthesis and methionine metabolism, where 2-aminobutyric acid intermediates occur.

Recent applications include its use in protein deuteration strategies to circumvent proton back-exchange in solid-state NMR, improving spectral resolution for microcrystalline proteins.

Position within Isotopically Labeled Standard Compounds

This compound occupies a niche among isotopically labeled amino acid standards, which are categorized as follows:

Class Examples Key Applications
Deuterated Amino Acids L-Phenylalanine-d5, L-Tyrosine-d4 Protein NMR, metabolic tracing
¹³C/¹⁵N-Labeled L-Leucine-¹³C6, L-Lysine-¹⁵N2 Proteomics, flux analysis
Hybrid Labels L-Methionine-d3, L-Ornithine-d2 Drug metabolism studies

This compound is uniquely suited for investigating pathways involving branched-chain amino acid analogs due to its selective deuteration pattern. Commercial availability through suppliers like Lumiprobe and GlpBio underscores its utility in high-throughput metabolomics.

Properties

IUPAC Name

methyl (2S)-2-amino-3,3,4,4,4-pentadeuteriobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-3-4(6)5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1/i1D3,3D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAQQEGUPULIOZ-DJSUJWQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride typically involves the deuteration of L-2-Aminobutyric Acid followed by esterification and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms into the molecule .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions.

Major Products

    Oxidation: Oxo derivatives of this compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a stable isotopic labeled compound for studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the synthesis of deuterated compounds for various industrial applications

Mechanism of Action

The mechanism of action of L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .

Comparison with Similar Compounds

Structural and Isotopic Variants

The table below compares L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride with key structural analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
L-2-Aminobutyric Acid Methyl Ester Hydrochloride 56545-22-3 C₅H₁₁NO₂·HCl 153.607 Non-deuterated parent compound; used in peptide synthesis .
D-2-Aminobutyric-d6 Acid - CD₃CD₂CD(NH₂)COOH 109.15 Deuterated D-isomer; lacks ester and HCl groups; used in chiral studies .
4-Aminobutyric Acid Methyl Ester Hydrochloride 13031-60-2 C₅H₁₂ClNO₂ 153.61 Positional isomer (amino group at C4); associated with GABA analog research .
L-2-Aminobutyric Acid Hydrochloride 5959-29-5 C₄H₁₀ClNO₂ 139.58 Free acid form (no ester); used in neurotransmitter studies .
D-Phenylglycine Methyl Ester Hydrochloride - C₉H₁₂ClNO₂ 201.65 Aryl-substituted analog; industrial applications in antibiotic synthesis .

Notes:

  • Isotopic Differences: The -d5 labeling in this compound distinguishes it from non-deuterated variants, enabling precise tracking in metabolic assays .
  • Positional Isomerism: 4-Aminobutyric acid derivatives (e.g., 13031-60-2) exhibit distinct biological roles, such as GABA receptor modulation, unlike the C2-substituted analogs .
  • Chiral Specificity: D-isomers (e.g., D-2-Aminobutyric-d6 Acid) are critical for studying enzyme stereoselectivity but lack the ester functionality essential for prodrug applications .

Crystallographic and Analytical Considerations

  • Crystallography: The hydrochloride salt form enhances crystallinity, aiding in X-ray diffraction studies. SHELX programs are commonly employed for refining such structures, though challenges arise in enantiomorph-polarity estimation for non-deuterated analogs .
  • Purity and Availability: this compound is listed as discontinued by CymitQuimica, whereas non-deuterated versions remain accessible via suppliers like Kanto Reagents and Gil Biochemicals .

Biological Activity

L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride is a deuterated derivative of L-2-Aminobutyric Acid, which has garnered attention in various fields, particularly in biochemical research and pharmacokinetics. This compound serves as a valuable tracer in metabolic studies, allowing scientists to investigate complex biochemical pathways and interactions.

Chemical Structure and Properties

  • Molecular Formula : C5_5H9_9D5_5NO2_2•HCl
  • Molecular Weight : 158.64 g/mol
  • CAS Number : 56545-22-3

The presence of deuterium enhances the stability and tracking capabilities of the compound in biological systems, making it particularly useful for metabolic studies.

This compound functions primarily as a stable isotopic label in metabolic pathways. The incorporation of deuterium allows researchers to trace the compound's movement and transformation within biological systems, aiding in the understanding of molecular targets and biochemical processes. This mechanism is crucial for elucidating drug metabolism and pharmacokinetics.

Applications in Scientific Research

The compound has several applications across different scientific domains:

  • Metabolic Studies : Used to trace biochemical pathways, enhancing the understanding of metabolism.
  • Pharmacokinetics : Assists in studying drug metabolism and distribution.
  • Chemical Synthesis : Serves as a precursor for synthesizing other deuterated compounds.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity due to its structural similarity to neurotransmitters. It has been employed in various studies focusing on enzyme kinetics and metabolic processes.

Study TypeFindings
Enzyme KineticsDemonstrated ability to serve as a substrate in enzymatic reactions, providing insights into enzyme behavior.
Metabolic PathwaysTraced movement through pathways involving amino acid metabolism, highlighting its role in neurotransmitter synthesis.

In Vivo Studies

In vivo studies have shown that this compound can influence physiological responses due to its involvement in neurotransmitter systems.

  • Neurotransmitter Interaction :
    • The compound's similarity to GABA (gamma-aminobutyric acid) suggests potential interactions with GABAergic systems, which could have implications for anxiety and seizure disorders.
  • Pain Models :
    • Studies utilizing animal models have explored the analgesic properties of compounds structurally related to this compound, indicating potential applications in pain management.

Case Studies

  • Metabolic Tracing :
    • A study utilized this compound to trace metabolic pathways involving amino acids, demonstrating its utility in understanding substrate interactions within cellular environments.
  • Pharmacokinetic Analysis :
    • Research focused on the pharmacokinetics of drugs labeled with deuterium showed enhanced tracking capabilities, leading to more accurate assessments of drug behavior within biological systems.

Comparison with Similar Compounds

This compound is unique due to its deuterium labeling, which provides enhanced stability compared to non-deuterated analogs.

Compound NameMolecular FormulaUnique Features
L-2-Aminobutyric AcidC4_4H9_9NO2_2Non-deuterated; widely studied for neurotransmitter activity
β-Aminoisobutyric AcidC4_4H9_9NO2_2Structural isomer; involved in different metabolic pathways
L-2-Aminobutyric Acid-d5C5_5H10_10D5_5NO2_2Deuterated form; used in similar research applications with different functional groups

Q & A

Basic Research Questions

Q. What are the established synthetic routes for L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride, and how do researchers optimize deuterium incorporation?

  • The compound is synthesized via multistep routes starting from L-threonine or deuterated precursors. For example, L-threonine undergoes enzymatic conversion to L-2-aminobutyric acid, followed by esterification with deuterated methanol (CD3OD) and HCl to form the methyl ester hydrochloride. Deuterium labeling efficiency is monitored using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with optimization via reaction time, temperature, and catalyst selection .

Q. Which analytical techniques are critical for verifying the structural integrity and purity of this deuterated compound?

  • High-resolution MS confirms molecular weight and deuterium incorporation, while ¹H/¹³C NMR identifies isotopic shifts and stereochemical configuration. High-performance liquid chromatography (HPLC) with UV/vis or charged aerosol detection assesses purity (>98% typical for research-grade material). X-ray crystallography (using SHELX software for refinement) resolves crystal structures when single crystals are obtainable .

Q. What are the recommended storage and handling protocols to ensure stability?

  • Store in airtight, light-protected containers at room temperature (20–25°C) under inert gas (e.g., argon). Use PPE (nitrile gloves, EN166-certified goggles) to prevent hydrolysis or decomposition. Stability in solution varies by solvent; for example, aqueous solutions degrade faster than dimethyl sulfoxide (DMSO) stocks, requiring periodic HPLC validation .

Advanced Research Questions

Q. How do deuterium isotope effects influence the compound’s pharmacokinetic or metabolic profiling in in vitro studies?

  • Deuteration at the methyl ester position reduces metabolic clearance rates by stabilizing C-D bonds against enzymatic hydrolysis. Researchers compare pharmacokinetic parameters (e.g., half-life, AUC) between deuterated and non-deuterated analogs using LC-MS/MS. Isotope effects are quantified via kinetic isotope effect (KIE) studies in enzyme assays .

Q. What experimental strategies resolve contradictions in reported deuterium labeling efficiency across synthetic batches?

  • Batch inconsistencies often arise from incomplete deuteration during esterification. Researchers employ orthogonal validation: (1) ²H NMR quantifies deuterium at specific positions, (2) MS/MS fragmentation patterns localize deuterium distribution, and (3) kinetic modeling optimizes reaction conditions (e.g., excess CD3OD, acid catalysis) .

Q. How is this compound applied in structural studies of ionotropic glutamate receptors (iGluRs)?

  • As a deuterated analog of endogenous ligands, it enables neutron crystallography to map hydrogen/deuterium exchange in receptor binding pockets. Researchers use cryo-cooled crystals and SHELXL refinement to resolve deuterium positions, providing insights into protonation states and binding dynamics .

Q. What methodologies ensure stability and activity in long-term biological assays?

  • Pre-formulate the compound in lyophilized form or stable solvents (e.g., deuterated DMSO). Activity is validated via dose-response curves in receptor-binding assays (e.g., competitive inhibition with radiolabeled ligands). Accelerated stability studies (40°C/75% RH) combined with Arrhenius modeling predict shelf-life under standard conditions .

Methodological Considerations

Q. How do researchers design controls to account for deuterium-related artifacts in metabolic tracing experiments?

  • Include non-deuterated analogs as internal standards in LC-MS workflows. Use stable isotope-resolved metabolomics (SIRM) to differentiate endogenous metabolites from deuterated tracer byproducts. Validate with negative controls (e.g., deuterium-free media) .

Q. What computational tools complement experimental data for this compound’s conformational analysis?

  • Density functional theory (DFT) calculates optimized geometries and vibrational frequencies, validated against experimental IR spectra. Molecular dynamics (MD) simulations model solvation effects and predict binding affinities in receptor-ligand systems .

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